
1-(7-Méthyl-1H-indol-3-yl)éthanone
Vue d'ensemble
Description
“1-(7-Methyl-1h-indol-3-yl)ethanone” is a chemical compound with the molecular formula C11H11NO . It is also known as “1-(1-METHYL-1H-INDOL-3-YL)-1-ETHANONE” in English .
Synthesis Analysis
The synthesis of similar compounds has been optimized using microwave irradiation, altering the base, solvent, and reaction time . This method provides rapid entry to a range of indoxyl derivatives in good yield .Molecular Structure Analysis
The molecular structure of “1-(7-Methyl-1h-indol-3-yl)ethanone” can be represented by the IUPAC Standard InChI: InChI=1S/C10H9NO/c1-7(12)9-6-11-10-5-3-2-4-8(9)10/h2-6,11H,1H3 . The 3D structure of the compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(7-Methyl-1h-indol-3-yl)ethanone” include a molecular weight of 173.21 . The compound is a solid at room temperature .Applications De Recherche Scientifique
Inhibition de la polymérisation de la tubuline
Des composés dérivés de la 1-(7-Méthyl-1H-indol-3-yl)éthanone ont été étudiés pour leur capacité à inhiber la polymérisation de la tubuline, ce qui est une approche prometteuse en thérapie anticancéreuse. Par exemple, certains dérivés ont montré qu'ils induisaient l'apoptose cellulaire, arrêtaient les cellules en phase G2/M et inhibaient la polymérisation de la tubuline de manière similaire à la colchicine, suggérant un potentiel en tant qu'agents pour le développement d'inhibiteurs de la polymérisation de la tubuline .
Activités cytotoxiques
Des dérivés de ce composé ont démontré des activités cytotoxiques dose-dépendantes sur les cellules cancéreuses MCF-7 selon le test MTT. Cela indique leur utilisation potentielle dans le traitement du cancer en ciblant des lignées cellulaires cancéreuses spécifiques .
Activité anti-VIH
Des dérivés de l'indole, y compris ceux liés à la this compound, ont été rapportés comme possédant des propriétés anti-VIH. Des études de docking moléculaire de nouveaux dérivés indolyl et oxochromenyl xanthenone ont été réalisées pour évaluer leur efficacité contre le VIH-1 .
Activité antituberculeuse
Des composés dérivés de l'indole et de la pyridine, y compris ceux liés au composé en question, ont été préparés et étudiés pour leur activité antituberculeuse in vitro contre Mycobacterium tuberculosis et Mycobacterium bovis, montrant un potentiel en tant qu'agents antituberculeux .
Activités antibactériennes et antifongiques
Une série de dérivés de (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide a été évaluée pour ses activités antibactériennes et antifongiques préliminaires in vitro. Ces études sont cruciales pour développer de nouveaux traitements contre les infections bactériennes et fongiques .
Mécanisme D'action
Target of Action
Similar indole derivatives have been reported to interact with various cellular targets, including tubulin and bacterial cells .
Mode of Action
A related compound was found to inhibit the polymerization of tubulin, leading to cell cycle arrest in the g2/m phase
Biochemical Pathways
Given the potential interaction with tubulin, it could be inferred that the compound may affect cell division and growth pathways .
Result of Action
A related compound was found to induce cell apoptosis in a dose-dependent manner , suggesting that 1-(7-Methyl-1h-indol-3-yl)ethanone might have similar effects.
Analyse Biochimique
Biochemical Properties
1-(7-Methyl-1h-indol-3-yl)ethanone plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the polymerization of tubulin, a protein essential for cell division . This interaction suggests its potential as a tubulin polymerization inhibitor, which could be valuable in cancer treatment.
Cellular Effects
1-(7-Methyl-1h-indol-3-yl)ethanone exhibits significant effects on various cell types and cellular processes. It induces apoptosis in a dose-dependent manner, particularly in cancer cells . Additionally, it arrests cells in the G2/M phase of the cell cycle, thereby inhibiting cell proliferation. This compound also influences cell signaling pathways and gene expression, contributing to its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of 1-(7-Methyl-1h-indol-3-yl)ethanone involves its binding interactions with biomolecules. It binds to tubulin, inhibiting its polymerization and thus preventing cell division . This action is similar to that of colchicine, a well-known tubulin inhibitor. Additionally, it may affect gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(7-Methyl-1h-indol-3-yl)ethanone change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of 1-(7-Methyl-1h-indol-3-yl)ethanone vary with different dosages in animal models. At lower doses, it exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it may cause adverse effects, including toxicity and damage to normal tissues. Determining the optimal dosage is crucial for maximizing its therapeutic benefits while minimizing side effects.
Metabolic Pathways
1-(7-Methyl-1h-indol-3-yl)ethanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism may affect metabolic flux and alter metabolite levels, influencing its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of 1-(7-Methyl-1h-indol-3-yl)ethanone within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in target tissues. Understanding these mechanisms is essential for optimizing its therapeutic efficacy and minimizing off-target effects.
Subcellular Localization
1-(7-Methyl-1h-indol-3-yl)ethanone exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and subsequent biological effects.
Propriétés
IUPAC Name |
1-(7-methyl-1H-indol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-4-3-5-9-10(8(2)13)6-12-11(7)9/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRVPYJAWOKMGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652079 | |
| Record name | 1-(7-Methyl-1H-indol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
278180-95-3 | |
| Record name | 1-(7-Methyl-1H-indol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



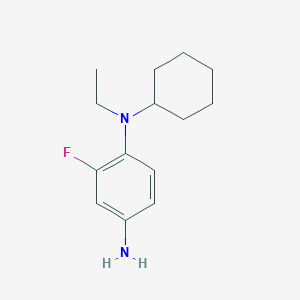

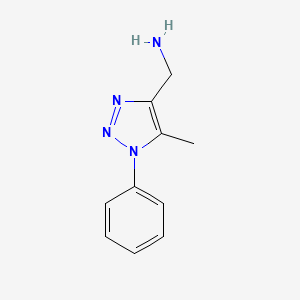
![1-[3-(Trifluoromethyl)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B1415000.png)
![[2-(Methoxymethyl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1415001.png)

![6-chloro-N-[(4-chlorophenyl)methyl]pyridazin-3-amine](/img/structure/B1415004.png)
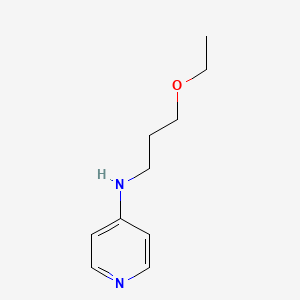

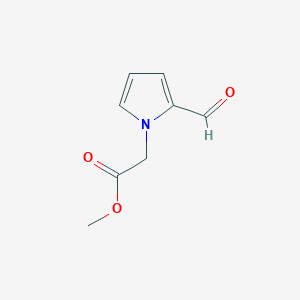
![5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1415012.png)
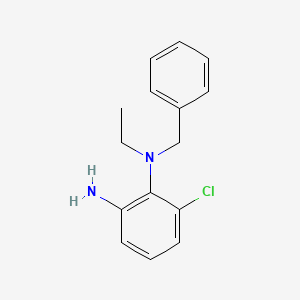

![4-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B1415017.png)